Methyl 3-(1-cyanocyclopropyl)benzoate
Description
Methyl 3-(1-cyanocyclopropyl)benzoate is a benzoate ester featuring a cyclopropane ring substituted with a cyano group at the 1-position, attached to the 3-position of the aromatic ring.
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
methyl 3-(1-cyanocyclopropyl)benzoate |
InChI |
InChI=1S/C12H11NO2/c1-15-11(14)9-3-2-4-10(7-9)12(8-13)5-6-12/h2-4,7H,5-6H2,1H3 |
InChI Key |
DRGZBOFKZXEUKL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)C2(CC2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogues of Methyl 3-(1-cyanocyclopropyl)benzoate, based on substituent variations and commercial availability:
Key Comparative Insights
Electronic Effects
- Cyano vs. Amino Groups: The cyano group in the target compound is strongly electron-withdrawing, likely increasing the electrophilicity of the ester carbonyl compared to the electron-donating amino group in Methyl 3-(1-aminocyclopropyl)benzoate. This difference may influence hydrolysis rates or interactions with biological targets .
- Cyclopropane vs. Azetidine Rings : The strained cyclopropane ring in the target compound imposes unique steric and electronic constraints, whereas the azetidine ring in Methyl 3-(3-azetidinyloxy)benzoate offers greater flexibility and nitrogen-based polarity .
Solubility and Physicochemical Properties
- The hydrochloride salt of Methyl 3-(1-aminocyclopropyl)benzoate () suggests improved aqueous solubility compared to the neutral cyano analogue.
- Methyl 3-(cyclopropylmethoxy)benzoate () may exhibit moderate lipophilicity due to the ether linkage, contrasting with the polar cyano group’s impact on solubility .
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